![molecular formula C22H16Cl2FNO2 B2710295 (E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one CAS No. 478033-91-9](/img/structure/B2710295.png)
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one
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Overview
Description
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one, more commonly known as DCF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCF is a member of the class of compounds known as arylalkyl amides, which are known to possess a wide variety of biological activities. DCF is of particular interest due to its unique structure, which is characterized by a central arylalkyl amide core with two phenyl rings on either side of the amide group. This structure is believed to provide DCF with a wide range of potential biological activities, making it an attractive candidate for scientific research.
Scientific Research Applications
Potential COVID-19 Drug Candidate
The compound has been investigated as a potential new drug to fight against the COVID-19 virus . The study involved computational assessment and molecular docking approach . The geometric parameters (bond lengths and bond angles) are in good agreement with the experimental values available in the literature . The stability, structural, and electronic properties obtained for the molecule can be a significant contribution to future experimental and theoretical studies .
Antiviral Activities
Chalcone-based compounds, such as this one, are known as antiviral drugs . They have been suggested for the treatment of COVID-19 diseases due to their antiviral activities . Therefore, clinical researches are urgently needed for effective antiviral agents against the COVID-19 cure .
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of the molecule have an important place in many areas such as optical communication, sensing data storage computing .
Chemical Reactivity Descriptors
The chemical reactivity descriptors of the molecule were calculated with standard functional at the B3LYP/6-311++G (d, p) method . These descriptors can provide valuable insights into the reactivity and stability of the molecule.
Molecular Docking Mechanisms
The molecular docking mechanisms between the molecule and 7ALI protein points out that the protein-ligand systems are hydrogen bonding, π-stacking, and hydrophobic interactions . This information can be useful in understanding the interaction of the compound with biological systems.
Frontier Molecular Orbitals Analysis
The Frontier molecular orbitals analysis of the molecule was performed . This analysis provides information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the chemical reactivity and stability of the molecule.
Mechanism of Action
Target of Action
It has been suggested that this compound may have potential as a drug candidate against the covid-19 virus .
Mode of Action
The molecular docking mechanisms between the molecule and a protein (7ALI) suggest that the protein-ligand systems involve hydrogen bonding, π-stacking, and hydrophobic interactions .
properties
IUPAC Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-17-4-1-16(21(24)13-17)14-28-20-9-2-15(3-10-20)22(27)11-12-26-19-7-5-18(25)6-8-19/h1-13,26H,14H2/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNRRRCHXUBFE-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one |
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